2-Undecyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Undecyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties . The undecyl group attached to the imidazole ring enhances its hydrophobicity, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a suitable aldehyde in the presence of a catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
2-Undecyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Undecyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the hydrophobic undecyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the hydrophobic undecyl group, making it less effective in applications requiring hydrophobic interactions.
2-Phenyl-1H-imidazole-4-carboxylic acid: Contains a phenyl group instead of an undecyl group, altering its chemical properties and applications.
Uniqueness
2-Undecyl-1H-imidazole-4-carboxylic acid is unique due to its combination of an imidazole ring and a long hydrophobic chain. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
84255-22-1 |
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Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
2-undecyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-16-12-13(17-14)15(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
DIDXGZDIJOYLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
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